

accuracy of different Cerec intraoral scanners in comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Accuracy of CEREC Intraoral Scanners

The accuracy of intraoral scanners is a critical factor for the success of digital workflows in restorative dentistry. For researchers and dental professionals, understanding the comparative performance of different scanning systems is paramount for predictable clinical outcomes. This guide provides an objective comparison of the accuracy of various **CEREC** intraoral scanners —Primescan, Omnicam, and Bluecam—based on data from comparative studies. Accuracy is evaluated in terms of trueness (closeness to the actual value) and precision (reproducibility of measurements).

Quantitative Accuracy Comparison

The following tables summarize the quantitative data on the trueness and precision of **CEREC** intraoral scanners from several in vitro studies. The values are typically presented as the mean deviation in micrometers (μ m).

Table 1: Trueness and Precision for Inlay Restorations[1][2][3]

Intraoral Scanner	Adjacent Material	Trueness (µm)	Precision (µm)
CEREC Primescan	Zirconia	-	2.3 ± 0.2
Gold	-	2.5 ± 0.3	
Resin	-	-	_
CEREC Omnicam	Zirconia	21.7 ± 0.3	-
Gold	-	-	
Resin	-	-	_
CEREC Bluecam	Zirconia	-	6.5 ± 0.7
Gold	9.6 ± 0.7	-	
Resin	-	9.3 ± 1.4	

A study on inlay restorations found that the type of adjacent restorative material significantly affects the accuracy of digital impressions.[1][3] Zirconia resulted in the highest trueness deviation, while gold showed the lowest.[1][3] Among the scanners, **CEREC** Primescan demonstrated the highest precision.[1][3]

Table 2: Comparative Trueness and Precision in a Short-Span Fixed Dental Prosthesis Scenario[4][5]

Intraoral Scanner	Trueness (µm)	Precision
CEREC Primescan	25.55	Best
CEREC Omnicam	32.3	Good
Planmeca PlanScan	75.8	Lowest
Medit i700	23.25	Second Best

In a study evaluating short-span fixed dental prostheses, both **CEREC** Primescan and Medit i700 showed the highest accuracy.[4][5] While there was a statistically significant difference

between the newer and older generation scanners, the accuracy of **CEREC** Omnicam was still considered clinically acceptable.[4]

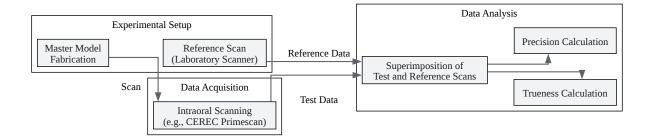
Table 3: General Trueness and Precision in Oral Implantology[6][7][8]

Intraoral Scanner	Trueness (µm)	Precision (µm)
CEREC Omnicam	58.8 ± 1.6	26.3 ± 1.5
CEREC Bluecam	332.9 ± 64.8	99.1 ± 37.4
Lava COS	38.0 ± 14.3	37.9 ± 19.1
iTero	49.0 ± 13.6	40.4 ± 11.3
Zfx Intrascan	73.7 ± 26.6	90.2 ± 26.7
CS3600	45.8 ± 1.6	24.8 ± 4.6
Trios3	50.2 ± 2.5	24.5 ± 3.7
TrueDefinition	61.4 ± 3.0	19.5 ± 3.1

Studies in oral implantology have shown significant differences in accuracy among various intraoral scanners.[6][7][8] For single implant scans, **CEREC** Omnicam demonstrated a mean trueness error of $28.4 \pm 4.5 \, \mu m.[8]$ However, for full-arch scans, other scanners have shown better performance.[6]

Experimental Protocols

The accuracy of intraoral scanners is typically evaluated through in vitro studies following a standardized methodology.


General Experimental Workflow

A common workflow for assessing scanner accuracy involves the following steps:

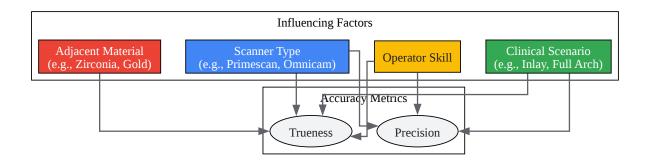
Master Model Fabrication: A physical model of a dental arch or a specific clinical scenario
(e.g., a prepared tooth for a crown) is fabricated. This model is often made from a material
that is stable and can be accurately scanned.

- Reference Scan: A high-accuracy industrial or laboratory scanner is used to create a digital reference model of the master model. This reference scan serves as the "ground truth" for comparison.
- Intraoral Scanning: The intraoral scanners being tested are used to scan the master model multiple times (e.g., 10 scans per scanner) to assess both trueness and precision.
- Data Analysis: The digital files from the intraoral scanners (test scans) are superimposed onto the reference scan using metrology software.
 - Trueness Assessment: The deviation between each test scan and the reference scan is calculated.
 - Precision Assessment: The deviations among the repeated scans from the same intraoral scanner are calculated.
- Statistical Analysis: Statistical tests are performed to determine if there are significant differences in accuracy between the different scanners.

Click to download full resolution via product page

A generalized workflow for evaluating intraoral scanner accuracy.

Key Methodological Considerations


Several factors can influence the measured accuracy of intraoral scanners in these studies:

- Scanning Strategy: The path and motion of the scanner over the teeth can affect the final accuracy.
- Calibration: Proper calibration of the scanner according to the manufacturer's instructions is crucial.
- Powder Application: For older scanners like the CEREC Bluecam, the application of a thin, uniform layer of scanning powder is necessary.
- Operator Experience: The skill and experience of the operator can influence the quality of the scan.[10]
- Ambient Light Conditions: The lighting in the environment can potentially affect the performance of some scanners.[11]

Signaling Pathways and Logical Relationships

The relationship between different factors and the final accuracy of an intraoral scan can be visualized as a logical flow.

Click to download full resolution via product page

Factors influencing the trueness and precision of intraoral scanners.

Conclusion

Comparative studies indicate that newer generation **CEREC** scanners, such as the Primescan, generally exhibit higher accuracy, particularly in terms of precision, compared to older models like the Omnicam and Bluecam.[1][4][12] However, the accuracy is not solely dependent on the scanner itself but is also influenced by the clinical situation, the materials being scanned, and the operator's technique. For researchers and clinicians, it is essential to consider these multifaceted factors when selecting and using an intraoral scanner to ensure optimal and predictable results in digital dentistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Evaluating the accuracy of CEREC intraoral scanners for inlay restorations: impact of adjacent tooth materials PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the accuracy of CEREC intraoral scanners for inlay restorations: impact of adjacent tooth materials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is There a Significant Difference in Accuracy of Four Intraoral Scanners for Short-Span Fixed Dental Prosthesis? A Comparative In Vitro Study [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Trueness and Precision of Four Intraoral Scanners in Oral Implantology: A Comparative in Vitro Study | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Trueness and precision of 5 intraoral scanners in the impressions of single and multiple implants: a comparative in vitro study PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasresell.com [atlasresell.com]
- 10. mdpi.com [mdpi.com]
- 11. annalsofdentalspecialty.net.in [annalsofdentalspecialty.net.in]
- 12. Trueness and Precision of Eight Intraoral Scanners with Different Finishing Line Designs: A Comparative In Vitro Study PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [accuracy of different Cerec intraoral scanners in comparative studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177376#accuracy-of-different-cerec-intraoral-scanners-in-comparative-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com